molecular formula C6H12Cl2N2OS B13627642 (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride

(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride

Cat. No.: B13627642
M. Wt: 231.14 g/mol
InChI Key: PHPVFTZWJIHURT-XRIGFGBMSA-N
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Description

(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride is a chemical compound with the molecular formula C6H10N2OS·2(HCl). It is known for its diverse properties and potential applications in various scientific fields. The compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This structure contributes to its unique chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride typically involves the reaction of 3-amino-1-propanol with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: 3-amino-1-propanol and a thiazole derivative.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.

    Product Formation: The resulting product is this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(1,3-thiazol-5-yl)propan-1-ol: Similar structure but different salt form.

    3-(1,3-thiazol-5-yl)propan-1-amine: Lacks the amino group on the propanol chain.

    1-(1,3-thiazol-5-yl)propan-2-amine: Different position of the amino group.

Uniqueness

(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride is unique due to its specific stereochemistry and the presence of both amino and thiazole functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H12Cl2N2OS

Molecular Weight

231.14 g/mol

IUPAC Name

(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol;dihydrochloride

InChI

InChI=1S/C6H10N2OS.2ClH/c7-5(1-2-9)6-3-8-4-10-6;;/h3-5,9H,1-2,7H2;2*1H/t5-;;/m0../s1

InChI Key

PHPVFTZWJIHURT-XRIGFGBMSA-N

Isomeric SMILES

C1=C(SC=N1)[C@H](CCO)N.Cl.Cl

Canonical SMILES

C1=C(SC=N1)C(CCO)N.Cl.Cl

Origin of Product

United States

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